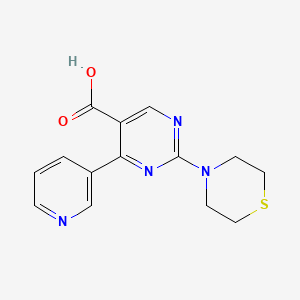

4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-pyridin-3-yl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-13(20)11-9-16-14(18-4-6-21-7-5-18)17-12(11)10-2-1-3-15-8-10/h1-3,8-9H,4-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWCNYKBVSLVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.

Thiomorpholine Ring Formation: The thiomorpholine ring can be synthesized through nucleophilic substitution reactions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring.

Reduction: Reduction reactions could be used to modify the pyridine or pyrimidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid show promise in targeting cancer-related pathways. For instance, derivatives of pyrimidine have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. A study highlighted the synthesis of pyrimidine-based compounds that effectively inhibit PI3K, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A study on thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against Pseudomonas aeruginosa, indicating that similar pyrimidine structures could possess broad-spectrum antimicrobial properties . The docking studies conducted on these compounds suggest they may inhibit essential bacterial enzymes, making them candidates for further development as antimicrobial agents.

Enzyme Inhibition

Enzymatic inhibition is another significant application area. The compound's structural features allow it to interact with various enzymes involved in metabolic pathways. For example, research has shown that related compounds can inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism, thus presenting potential for managing type 2 diabetes .

Targeting Kinases

The inhibition of kinases is a critical focus in drug development for various diseases, including cancer and metabolic disorders. The compound is structurally similar to known kinase inhibitors and has been investigated for its ability to inhibit c-KIT kinase, which is associated with gastrointestinal stromal tumors (GISTs). This suggests a potential role in targeted cancer therapies .

Case Study 1: Inhibition of PI3K

A comprehensive study synthesized several pyrimidine derivatives and evaluated their inhibitory effects on PI3K isoforms. The results indicated that modifications to the pyrimidine core significantly enhanced selectivity and potency against specific PI3K isoforms, particularly PI3K δ, which is implicated in immune responses and cancer progression .

Case Study 2: Antimicrobial Activity Against Pseudomonas aeruginosa

In a study focusing on thienopyrimidine derivatives, researchers conducted molecular docking studies followed by in vitro testing against Pseudomonas aeruginosa strains. The findings revealed that certain derivatives exhibited low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial activity. This supports the potential use of pyrimidine derivatives as new antibiotics .

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Positions 2 and 4

The pyrimidine scaffold is highly modifiable, and substitutions at positions 2 and 4 significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Key Structural and Functional Insights

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in reduces electron density on the pyrimidine ring, increasing the acidity of the carboxylic acid (pKa ~3.5–4.0).

- Electron-Donating Groups (EDGs): Methoxy () and amino () substituents enhance ring electron density, favoring interactions with hydrophobic enzyme pockets.

Solubility and Lipophilicity

- Thiomorpholine’s polarity (logP ~1.2 estimated) likely improves aqueous solubility compared to diethylamino (logP ~2.5) or trifluoromethyl (logP ~3.0) derivatives.

- Ethylthio () and thiomorpholine both contain sulfur, but the cyclic structure of the latter may reduce metabolic oxidation compared to linear thioethers.

Biological Activity

4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential, mechanism of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a pyridine ring and a thiomorpholine moiety. The synthesis of such pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For instance, the introduction of the pyridine group can be achieved through Suzuki cross-coupling methods, which enhance the yield and purity of the final product .

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. Specifically, this compound was evaluated against various bacterial strains. In vitro assays revealed that this compound showed promising activity against Pseudomonas aeruginosa, with docking studies suggesting effective binding to the TrmD enzyme, which is crucial for bacterial protein synthesis .

Antimalarial Activity

Research has indicated that similar pyrimidine-based compounds possess antimalarial properties. A related trisubstituted pyrimidine scaffold demonstrated substantial efficacy against Plasmodium falciparum, achieving a reduction in parasitemia by 96% in animal models . This suggests that the structural components of this compound may also contribute to antimalarial activity, although specific data on this compound is limited.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been explored, particularly their ability to inhibit cyclooxygenase (COX) enzymes. Compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyridine nitrogen atom has been shown to play a significant role in enhancing potency against various targets. Modifications at different positions on the pyrimidine ring can lead to substantial changes in biological activity. For instance, replacing substituents or altering the electronic properties can improve selectivity and reduce toxicity .

Case Studies

- Antimicrobial Evaluation : A study involving a library of pyrimidine derivatives identified several compounds with enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's thiomorpholine moiety was found to be essential for maintaining activity .

- Antimalarial Efficacy : In vivo studies using a P. berghei mouse model highlighted that similar compounds could achieve significant reductions in parasitemia, supporting the hypothesis that modifications on the pyrimidine scaffold could yield potent antimalarials .

Q & A

Q. What are the recommended synthetic routes for 4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : The compound can be synthesized via hydrolysis of its ethyl ester precursor under alkaline conditions (e.g., NaOH at 60°C) followed by acidification to isolate the carboxylic acid . Coupling reactions using EDCI/HOBT as activating agents are effective for introducing thiomorpholine or pyridinyl substituents . Optimization involves controlling pH (e.g., pH = 5 for precipitation), temperature (60–80°C for hydrolysis), and solvent selection (e.g., toluene for thionyl chloride-mediated activation) to reduce side products like sulfoxides or unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- UPLC/HPLC : Quantify purity and detect impurities (e.g., residual ester intermediates or oxidation products) .

- NMR (1H/13C) : Confirm regiochemistry of pyridinyl and thiomorpholine substituents .

- LCMS : Validate molecular weight and detect degradation products (e.g., m/z 338 [M+H]+ observed in ester hydrolysis) .

- X-ray crystallography : Resolve ambiguities in stereochemistry for derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents like DMSO affecting solubility). To address this:

- Standardize solvent systems (e.g., ≤0.1% DMSO) and validate cell membrane permeability via logP calculations.

- Cross-validate activity using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell antimicrobial tests) .

- Perform stability studies under assay conditions to rule out compound degradation .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes, and how do these predictions align with experimental IC50 values?

- Methodological Answer :

- Molecular docking : Simulate interactions with active sites (e.g., pyrimidine-carboxylic acid moiety coordinating catalytic residues) .

- MD simulations : Assess binding stability over time and identify key hydrogen bonds with thiomorpholine sulfur .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridinyl enhancing affinity) .

Discrepancies between in silico and experimental data often arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations for refinement .

Q. What are the critical considerations for designing SAR studies focused on modifying the thiomorpholine and pyridinyl substituents of this compound?

- Methodological Answer :

- Thiomorpholine : Replace sulfur with bioisosteres (e.g., sulfoxide or sulfone) to modulate electron density and metabolic stability .

- Pyridinyl : Introduce halogen substituents (e.g., Cl, F) at the 3-position to enhance π-stacking interactions .

- Synthetic feasibility : Prioritize substituents compatible with EDCI/HOBT-mediated coupling to avoid side reactions .

Q. How can environmental exposure pathways of this compound be modeled based on structural analogs detected in aquatic systems?

- Methodological Answer :

- QSAR environmental models : Predict logKow and biodegradability using analogs like 2-(pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid .

- LC-MS/MS : Detect trace levels in water samples (LOQ ≤1 ppb) with isotopic labeling for quantification .

- Photodegradation studies : Simulate sunlight exposure to identify persistent metabolites (e.g., hydroxylated pyrimidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.